molecular formula C21H20ClN3OS B10996382 N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B10996382
M. Wt: 397.9 g/mol
InChI Key: QBZBLHOQWOVMKO-UHFFFAOYSA-N
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Description

N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with enzymes and receptors, modulating their activity. The benzothiophene moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of benzodiazole and benzothiophene moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c22-15-8-6-7-14-13-18(27-20(14)15)21(26)23-12-5-1-2-11-19-24-16-9-3-4-10-17(16)25-19/h3-4,6-10,13H,1-2,5,11-12H2,(H,23,26)(H,24,25)

InChI Key

QBZBLHOQWOVMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

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